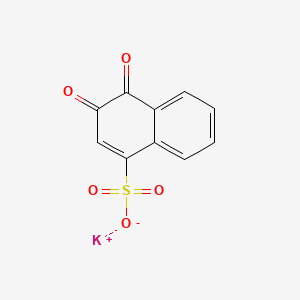

Potassium 1,2-naphthoquinone-4-sulphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3,4-dioxonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLHPWURQTWXMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5908-27-0 | |

| Record name | beta-Naphthoquinone-4-sulfonic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 1,2-naphthoquinone-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium 1,2-Naphthoquinone-4-Sulfonate

Foreword

In the landscape of modern chemical research, certain reagents stand out for their versatility and foundational importance. Potassium 1,2-naphthoquinone-4-sulfonate, often abbreviated as β-NQS potassium salt, is one such compound. It serves as a critical analytical tool for the colorimetric determination of amino acids and pharmaceuticals and as a versatile precursor for the synthesis of complex naphthoquinone derivatives with significant biological potential.[1][2] This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this pivotal chemical, designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale, ensuring a deep and practical understanding.

Strategic Approaches to Synthesis

The preparation of Potassium 1,2-naphthoquinone-4-sulfonate can be approached via several established routes. The most reliable and frequently cited method involves the oxidation of a pre-sulfonated naphthol derivative, specifically 1-amino-2-naphthol-4-sulfonic acid or its salts.[3][4] This method is favored for its high yield and purity of the final product. An alternative, though sometimes less regioselective, approach is the direct electrophilic sulfonation of 1,2-naphthoquinone using a strong sulfonating agent.[5]

This guide will focus on the oxidation pathway, which offers superior control over the final product structure. The core of this transformation lies in the selective oxidation of the hydroxyl and amino groups on the naphthalene ring to form the corresponding ortho-quinone, a stable and highly colored system.

Causality in Experimental Design

The chosen protocol, adapted from the rigorously vetted Organic Syntheses collection, is a self-validating system where each step is designed to maximize yield and purity.[6]

-

Starting Material: The use of the ammonium salt of 1,2-naphthoquinone-4-sulfonate is a practical starting point. The synthesis effectively becomes a salt metathesis and purification process.

-

Temperature Control: The initial dissolution is performed at a moderately elevated temperature (50°C) to ensure complete solubilization, while the subsequent precipitation is conducted at 0°C in an ice-salt bath. This temperature differential is critical for maximizing the recovery of the potassium salt, whose solubility decreases significantly at lower temperatures.[6]

-

Precipitation: The addition of a saturated potassium chloride solution is a key step. It leverages the "common ion effect," where introducing an excess of potassium ions drastically reduces the solubility of Potassium 1,2-naphthoquinone-4-sulfonate, forcing it out of solution and leading to a higher isolated yield.[6]

-

Purification Wash: A sequence of washes with dilute potassium chloride solution, ethanol, and finally ether is employed. The cold KCl wash removes more soluble impurities without dissolving the product. The ethanol wash removes residual water and organic-soluble impurities, and the final ether wash facilitates rapid and complete drying of the crystalline product due to its high volatility.[6]

Synthesis Workflow Diagram

The overall process from starting material to final, characterized product can be visualized as a streamlined workflow.

Caption: Experimental workflow for the synthesis and purification of Potassium 1,2-naphthoquinone-4-sulfonate.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[6]

-

Dissolution: In a 2-liter Erlenmeyer flask, heat 1700 mL of water containing 0.3 mL of liquid bromine to 50°C on a steam bath. Remove the flask from the heat and add 50 g of ammonium 1,2-naphthoquinone-4-sulfonate. Shake the mixture for several minutes until the solid is completely dissolved.

-

Decolorization: Add 3 g of Norit (activated carbon) to the warm solution and stir for 2-3 minutes to adsorb colored impurities.

-

Filtration: Filter the hot solution by suction through a Büchner funnel to remove the Norit. Transfer the clear, orange filtrate to a 4-liter Erlenmeyer flask.

-

Precipitation: Rapidly add 400 mL of a saturated potassium chloride solution (at 30°C) to the filtrate in one portion. Allow the flask to stand undisturbed. Orange crystals of the potassium salt will begin to separate.

-

Crystallization: After allowing the mixture to stand for 30 minutes, cool the flask to 0°C in an ice-salt bath to complete the crystallization process.

-

Isolation: Collect the orange crystals on a 15-cm Büchner funnel via suction filtration.

-

Washing: Wash the collected solid sequentially with three different solutions:

-

150 mL of cold, dilute potassium chloride solution (prepared by adding 30 mL of saturated KCl solution to 120 mL of water).

-

150 mL of ethanol, applied in several small portions.

-

300 mL of ether.

-

-

Drying: Dry the final product to a constant weight in an oven at 40–50°C. The expected yield is 48–50 g (90–92%).

Physicochemical and Spectroscopic Characterization

Unambiguous confirmation of the synthesized compound's identity and purity requires a multi-technique analytical approach.

Physical Properties

The macroscopic properties of the synthesized compound provide the first layer of characterization.

| Property | Value | Source(s) |

| IUPAC Name | Potassium 3,4-dioxonaphthalene-1-sulfonate | [7] |

| Molecular Formula | C₁₀H₅KO₅S | [7][8] |

| Molecular Weight | 276.31 g/mol | [7] |

| Appearance | Orange to brownish-yellow crystalline powder | [6][9] |

| Melting Point | 286-288 °C | [8][10] |

| Solubility | Soluble in water (45 g/L at 20°C), insoluble in chloroform. | [5][9] |

Spectroscopic Analysis

FTIR spectroscopy is essential for identifying the key functional groups present in the molecule. The IR spectrum provides a molecular fingerprint, confirming the presence of the quinone and sulfonate moieties.

| Wavenumber (cm⁻¹) | Assignment |

| ~1670 - 1690 | C=O stretch (quinone carbonyls) |

| ~1600 | C=C stretch (aromatic ring) |

| ~1220 & ~1050 | S=O stretch (asymmetric & symmetric) |

| ~1180 | C-S stretch |

Note: Specific peak positions can be found on spectral databases such as those provided by Sigma-Aldrich.[7]

The compound's vibrant orange color is due to electronic transitions within the conjugated π-system of the naphthoquinone core. UV-Vis spectroscopy quantifies these absorptions. The spectrum typically shows a strong π → π* transition at shorter wavelengths and weaker n → π* transitions at longer wavelengths.[11][12]

| λmax (nm) | Solvent | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

| ~250-270 | Water | ~8,570 (for sodium salt) | π → π |

| ~340 | Water | Shoulder | π → π |

| ~470 | Water | ~4,700 (for adduct with sulfanilic acid) | n → π* |

Note: Data is often reported for the sodium salt or in reaction mixtures, but is representative.[11][13]

¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data, based on the closely related sodium salt, is expected.[14]

¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (typically 7.5-8.5 ppm) corresponding to the five distinct protons on the naphthalene ring system.

¹³C NMR: The carbon spectrum is highly informative, showing distinct signals for the carbonyl carbons and the sulfonate-bearing carbon.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~180-185 | C=O (Quinone carbonyls) |

| ~120-145 | Aromatic and olefinic carbons (C-H and C-C) |

| ~148 | Sulfonated aromatic carbon (C-SO₃) |

Core Applications in Research and Drug Development

Potassium 1,2-naphthoquinone-4-sulfonate is not merely a synthetic target but a powerful enabling reagent.

-

Analytical Chemistry: Its primary application is as a chromogenic derivatizing agent. It reacts with primary and secondary amines, including amino acids and amine-containing pharmaceuticals, to produce intensely colored adducts.[4][15] This reaction forms the basis of many simple and robust spectrophotometric assays for quantifying these analytes in various matrices.[5][11] The reaction involves a nucleophilic substitution where the amino group displaces the sulfonate group.[5]

-

Synthetic Chemistry: The sulfonate group at the C4 position is an excellent leaving group, making β-NQS a valuable electrophilic starting material for synthesizing a wide array of 4-substituted 1,2-naphthoquinones.[3][4] By reacting it with various nucleophiles (e.g., amines, thiols, azides), researchers can generate libraries of novel naphthoquinone derivatives.[4] These derivatives are of significant interest in drug discovery, as the naphthoquinone scaffold is present in many compounds with antibacterial, antifungal, and antitumor activities.[2]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazards: Potassium 1,2-naphthoquinone-4-sulfonate is classified as an irritant. It can cause serious eye irritation and may cause respiratory irritation.[7][16]

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[16][17] Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[17]

References

-

Al-Enin, A. M. A., de la Guardia, M., de la Rosa, C. L., & Guiraum, A. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Canadian Journal of Chemistry, 67(10), 1599-1603. [Link]

-

Fieser, L. F. (1941). Sodium 1,2-Naphthoquinone-4-Sulfonate. Organic Syntheses, 21, 85. Coll. Vol. 3, p.465 (1955). [Link]

-

PubChem. (n.d.). Potassium 1,2-naphthoquinone-4-sulphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Beilstein Journal of Organic Chemistry, 18, 53–69. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Naphthoquinone-2-Sulfonic Acid, Potassium Salt. Retrieved from [Link]

-

da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Beilstein Journal of Organic Chemistry, 18, 53-69. [Link]

-

Wiley-VCH. (n.d.). 1,2-Naphthoquinone-4-sulfonic acid, potassium salt - Optional[ATR-IR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1,4-Naphthoquinone, 97+% (dry wt.), contains up to 5% water. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Naphthoquinone-4-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. National Library of Medicine. Retrieved from [Link]

-

Ferreira, V. F., et al. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Beilstein J. Org. Chem., 18, 53-69. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. Retrieved from [Link]

-

Loba Chemie. (n.d.). 1,2-NAPHTHOQUINONE-4 SULPHONIC ACID SODIUM SALT AR. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). 1,2-Naphthoquinone-4-sulphonic acid sodium salt, Hi-AR™. Retrieved from [Link]

-

Elbashir, A. A., et al. (2012). 1,2-Naphthoquinone-4-Sulphonic Acid Sodium Salt (NQS) as an Analytical Reagent for the Determination of Pharmaceutical Amine by Spectrophotometry. Applied Spectroscopy Reviews, 47(3), 219-232. [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of the 1,2-naphthoquinone, reaction mixture at different... Retrieved from [Link]

Sources

- 1. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt|Beta-NQS Reagent [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | C10H5KO5S | CID 23663536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. POTASSIUM 1,2-NAPHTHOQUINONE-4-SULFONIC ACID CAS#: 5908-27-0 [m.chemicalbook.com]

- 9. 521-24-4 CAS | 1,2-NAPHTHOQUINONE-4 SULPHONIC ACID SODIUM SALT | Laboratory Chemicals | Article No. 04781 [lobachemie.com]

- 10. POTASSIUM 1,2-NAPHTHOQUINONE-4-SULFONIC ACID | 5908-27-0 [chemicalbook.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. PhotochemCAD | 1,2-Naphthoquinone-4-sulfonic acid, sodium salt [photochemcad.com]

- 14. 1,2-NAPHTHOQUINONE-4-SULFONIC ACID SODIUM SALT(521-24-4) 13C NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"physicochemical properties of Potassium 1,2-naphthoquinone-4-sulphonate"

An In-Depth Technical Guide to the Physicochemical Properties of Potassium 1,2-Naphthoquinone-4-Sulphonate

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Analytical Reagent

This compound, a significant compound in the realm of organic and analytical chemistry, is a water-soluble salt widely recognized for its utility in synthesis and quantitative analysis.[1][2][3] Often referred to by the eponym "Folin's reagent" in its sodium salt form, this naphthoquinone derivative has been a cornerstone in the colorimetric determination of amino acids and amines for over a century.[1][3][4][5] Its robust reactivity, particularly with primary and secondary amino groups, allows for the formation of distinctly colored products, a property that has been extensively leveraged for spectrophotometric analysis in pharmaceutical and biological samples.[1][3][5]

Beyond its role as an analytical derivatizing agent, this compound (also denoted as β-NQS) serves as a valuable intermediate in organic synthesis.[1][2][3][4] The sulfonate group at the C4 position is a good leaving group, susceptible to nucleophilic substitution, which enables the synthesis of a diverse array of 4-substituted 1,2-naphthoquinone derivatives.[1][4] These resulting compounds are of significant interest to researchers in drug development due to the established biological activities of the naphthoquinone scaffold, which include anticancer, antibacterial, and antifungal properties.[1] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Characteristics

The fundamental properties of a compound dictate its behavior in various chemical and biological systems. For this compound, these characteristics are pivotal for its application as both a synthetic precursor and an analytical reagent.

Identity and Physical State

The compound is a brownish-yellow, odorless, crystalline powder under standard conditions.[6] Its key identifiers and molecular properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | potassium 3,4-dioxonaphthalene-1-sulfonate | [7] |

| Synonyms | Potassium 1,2-naphthoquinone-4-sulfonic acid | [8][9] |

| CAS Number | 5908-27-0 | [7][8][9] |

| Molecular Formula | C₁₀H₅KO₅S | [7][8][9] |

| Molecular Weight | 276.31 g/mol | [7][8][9] |

| Appearance | Brownish-yellow powder | [6] |

| Melting Point | 286-288 °C | [8][9] |

Solubility Profile

The solubility of a compound is a critical parameter for its application, influencing reaction conditions, formulation, and biological availability. The presence of the potassium sulfonate group imparts significant aqueous solubility to the otherwise hydrophobic naphthoquinone core. The sodium salt analogue shows high solubility in water (50 mg/mL) and moderate solubility in acetone, while being only slightly soluble in alcohols and insoluble in nonpolar solvents like benzene, chloroform, and ether.[10][11][12][13]

| Solvent | Solubility (for the analogous sodium salt) | Source |

| Water | Soluble | [10][11][13] |

| Acetone | Moderately Soluble | [10][11][12] |

| Ethanol/Alcohol | Slightly Soluble | [10][11][12] |

| Benzene | Insoluble | [10][11] |

| Chloroform | Insoluble | [10][11][12] |

| Diethyl Ether | Insoluble | [10][11] |

Causality Insight: The ionic sulfonate group (-SO₃⁻K⁺) makes the molecule polar and capable of forming strong ion-dipole interactions with water, leading to its aqueous solubility. In contrast, its insolubility in nonpolar solvents is due to the significant energy required to break the strong intermolecular forces in the polar solvent and the weak interactions that would form between the ionic compound and a nonpolar solvent.

Stability and Storage

Proper storage is essential to maintain the integrity of the reagent. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[14][15] The compound is incompatible with strong oxidizing agents.[11][12] Under standard ambient conditions, the product is chemically stable.[15]

Synthesis and Purification Workflow

This compound is readily synthesized through the oxidation of its corresponding amino-sulfonic acid precursor.[1][16] The most common starting material is 1-amino-2-naphthol-4-sulfonic acid.[1][16]

Synthetic Pathway Visualization

The synthesis involves the oxidation of the aminonaphthol derivative. This process converts the hydroxyl and amino groups into the two carbonyl functionalities of the quinone ring system.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis from Ammonium 1,2-Naphthoquinone-4-sulfonate

This protocol is adapted from a well-established procedure for preparing high-purity salts of 1,2-naphthoquinone-4-sulfonate.[16]

-

Dissolution: In a 2-liter Erlenmeyer flask, heat 1700 mL of water containing 0.3 mL of liquid bromine to 50°C on a steam bath.

-

Addition of Starting Material: Remove the flask from the heat and add 50 g of ammonium 1,2-naphthoquinone-4-sulfonate. Shake the mixture for several minutes until the solid is completely dissolved.

-

Decolorization: Add 3 g of Norit (activated carbon) to the solution and stir for 2-3 minutes to remove colored impurities.

-

Filtration: Filter the hot solution by suction through a Büchner funnel to obtain a clear orange filtrate.

-

Precipitation: Transfer the filtrate to a 4-liter Erlenmeyer flask. Rapidly add 400 mL of a saturated potassium chloride solution in one portion. Allow the flask to stand undisturbed.

-

Crystallization: Orange crystals of this compound will begin to separate immediately. After standing for 30 minutes, cool the flask to 0°C in an ice-salt bath to maximize crystal formation.

-

Collection and Washing: Collect the crystals on a 15-cm Büchner funnel. Wash the solid first with 150 mL of a cold, dilute potassium chloride solution, followed by 150 mL of ethanol in small portions, and finally with 300 mL of ether.

-

Drying: Dry the resulting orange crystals to a constant weight at 40–50°C. The expected yield is typically high, around 90–98%.[16]

Trustworthiness Insight: Each step in this protocol is designed for self-validation. The use of Norit ensures the removal of highly colored decomposition products, leading to a purer final product. The specific washing sequence (dilute salt solution, ethanol, ether) is critical for removing residual inorganic salts and water, and the low-temperature drying prevents thermal degradation of the product.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound and for its quantitative applications.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for analyzing this compound, both for structural elucidation and for its primary application in quantitative analysis.

-

Spectral Features: The UV-Vis spectrum of 1,2-naphthoquinone derivatives is characterized by multiple absorption bands. Typically, there are strong π → π* transitions at shorter wavelengths (around 250-270 nm) corresponding to the aromatic system, and weaker n → π* transitions at longer wavelengths (340-470 nm) associated with the carbonyl (C=O) groups.[17][18]

-

pH Dependence: The chromophoric system is sensitive to pH. For instance, the adduct formed between the naphthoquinone and an arylamine shows a characteristic maximum absorbance around 470 nm, which can shift to approximately 525 nm at a pH above 11.[17] This pH-dependent shift is a critical parameter to control in quantitative assays.

-

Application in Quantification: The reaction of this compound with primary or secondary amines yields a colored product. The intensity of this color, measured by its absorbance at a specific wavelength (e.g., 440-485 nm), is directly proportional to the concentration of the amine, forming the basis of numerous spectrophotometric assays.[17][19][20]

Experimental Protocol: UV-Vis Analysis of Amine Derivatization

This protocol outlines a general procedure for the spectrophotometric determination of a drug containing a primary or secondary amine group using this compound.

-

Reagent Preparation:

-

Prepare a stock solution of the amine-containing analyte (e.g., 0.5 mg/mL in an appropriate solvent like water or methanol).

-

Prepare a fresh solution of this compound (e.g., 0.2% w/v in deionized water).

-

Prepare a buffer solution to maintain the optimal pH for the reaction (e.g., borax buffer at pH 9.0 or chloroacetate buffer at pH 3.4, depending on the analyte).[17][20]

-

-

Standard Curve Construction:

-

Into a series of 10 mL volumetric flasks, pipette increasing volumes of the standard analyte solution to create a concentration range (e.g., 2.5-37.5 µg/mL).[20]

-

To each flask, add a fixed volume of the buffer solution (e.g., 0.2 mL) followed by a fixed volume of the naphthoquinone reagent (e.g., 1.25 mL).

-

Dilute to the mark with deionized water.

-

-

Reaction Development: Mix the contents of each flask and allow the reaction to proceed for a specified time at a controlled temperature (e.g., 15 minutes at room temperature, or heating at 60-70°C for a set duration).[19][20] The optimal conditions must be determined experimentally.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank (containing all components except the analyte).

-

Data Analysis: Plot the absorbance values versus the corresponding concentrations to generate a calibration curve. The concentration of an unknown sample can then be determined from its absorbance using this curve.

Chemical Reactivity: The Key to Its Utility

The chemical reactivity of this compound is dominated by the electrophilic nature of the quinone ring, making it susceptible to nucleophilic attack.

Reaction with Amines and Amino Acids

This is the most significant reaction of the compound from an analytical and synthetic perspective.[1][3] Primary and secondary amines act as nucleophiles, attacking the C4 position of the naphthoquinone ring and displacing the sulfonate group.[1]

-

Mechanism: The reaction is a nucleophilic aromatic substitution. The amino group of the analyte attacks the electron-deficient carbon atom bearing the sulfonate group. This leads to the formation of a highly colored 4-amino-1,2-naphthoquinone derivative.[1]

-

Stoichiometry: The reaction between the drug and the reagent typically proceeds in a 1:1 molar ratio.[19][20]

-

Versatility: This reaction has been successfully applied to the determination of a vast range of pharmaceutical compounds, including antihistamines, diuretics, and antibiotics, as well as for the classic colorimetric quantification of amino acids in biological samples.[5][19][20][21]

Caption: Nucleophilic substitution reaction between NQS and a primary amine.

Electrochemical Properties

The biological activity of naphthoquinones is often linked to their redox properties.[22] They can accept one or two electrons to form semiquinone anion radicals and hydroquinone dianions, respectively.[22] This ability to participate in electron transfer processes allows them to interact with cellular components like DNA and proteins, which is a key aspect of their pharmacological effects.[22] Techniques like cyclic voltammetry can be used to study the electrochemical behavior of this compound and its derivatives, providing insights into their potential biological mechanisms.[22]

Safety and Hazard Management

As with any chemical reagent, proper handling and awareness of potential hazards are paramount.

-

GHS Classification: this compound is classified as a warning-level hazard. It is known to cause serious eye irritation (H319) and may cause respiratory irritation (H335).[7]

-

Handling Precautions:

-

Use with adequate ventilation, preferably under a chemical fume hood, to avoid breathing dust.[14][23]

-

Avoid contact with eyes, skin, and clothing.[14]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

-

Wash hands thoroughly after handling.[14]

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[14]

-

-

Spill Management: In case of a spill, sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[14]

Conclusion

This compound is a compound of considerable scientific and practical importance. Its well-defined physicochemical properties—notably its aqueous solubility, distinct spectroscopic signature, and predictable reactivity with nucleophiles—make it an invaluable tool in analytical chemistry. For professionals in drug development, its role extends beyond quantification, serving as a versatile synthetic platform for generating novel naphthoquinone derivatives with potential therapeutic value. A thorough understanding of its properties, from synthesis and handling to its reaction mechanisms, is essential for leveraging its full potential in both research and quality control settings.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23663536, this compound. Retrieved from [Link]

- de la Rosa, F. J. C., & Guiraum, A. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Canadian Journal of Chemistry, 67(10), 1599-1603.

- Fieser, L. F. (1937).

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Naphthoquinone-2-Sulfonic Acid, Potassium Salt. Retrieved from [Link]

- da Silva, F. C., et al. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Beilstein Journal of Organic Chemistry, 18, 53-69.

-

SD Fine-Chem Limited. (n.d.). Safety Data Sheet - 1,2-NAPHTHOQUINONE-4-SULPHONIC ACID SODIUM SALT. Retrieved from [Link]

- Garcia-Alvarez-Coque, M. C., et al. (1989). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate.

-

da Silva, F. C., et al. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. PubMed. Retrieved from [Link]

- Elbashir, A. A., et al. (2012). 1,2-Naphthoquinone-4-Sulphonic Acid Sodium Salt (NQS) as an Analytical Reagent for the Determination of Pharmaceutical Amine by Spectrophotometry. Applied Spectroscopy Reviews, 47(3), 219-232.

- Chaudhari, B. G., & Shirkhedkar, A. A. (2021). Exploration of 1, 2-naphthoquinone-4-sulfonate derivatizing reagent for determination of chlorthalidone in tablets: a spectrophotometric investigation. Future Journal of Pharmaceutical Sciences, 7(1), 27.

-

Loba Chemie. (n.d.). 1,2-NAPHTHOQUINONE-4 SULPHONIC ACID SODIUM SALT AR. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of the 1,2-naphthoquinone, reaction mixture at different... Retrieved from [Link]

-

Namiki Shoji Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

da Silva, F. C., et al. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. ResearchGate. Retrieved from [Link]

- Gutyj, B., et al. (2024). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. Molecules, 29(22), 5029.

-

Taniguchi, M., & Lindsey, J. S. (n.d.). PhotochemCAD Spectra Databases. Retrieved from [Link]

- Ghosh, A., & Bag, B. (2009). Variations in product in reactions of naphthoquinone with primary amines. Beilstein Journal of Organic Chemistry, 5, 12.

- Ashour, S., & Khateeb, M. (2015). Novel Kinetic Spectrophotometric Method Using Sodium 1,2-Naphthoquinone-4-Sulphonate for Determination of Desloratadine in Pharmaceutical Formulations. Research & Reviews: Journal of Pharmaceutical Quality Assurance, 6(2).

-

Wiley Science Solutions. (n.d.). 1,2-Naphthoquinone-4-sulfonic acid, potassium salt - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt|Beta-NQS Reagent [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 521-24-4 CAS | 1,2-NAPHTHOQUINONE-4 SULPHONIC ACID SODIUM SALT | Laboratory Chemicals | Article No. 04781 [lobachemie.com]

- 7. This compound | C10H5KO5S | CID 23663536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. POTASSIUM 1,2-NAPHTHOQUINONE-4-SULFONIC ACID CAS#: 5908-27-0 [m.chemicalbook.com]

- 9. POTASSIUM 1,2-NAPHTHOQUINONE-4-SULFONIC ACID | 5908-27-0 [chemicalbook.com]

- 10. 1,2-萘醌-4-磺酸 钠盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. 1,2-Naphthoquinone-4-sulfonic acid sodium salt, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 13. 1,2-ナフトキノン-4-スルホン酸ナトリウム for spectrophotometric det. of isonicotic hydrazide, amines and amino acids, ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. rroij.com [rroij.com]

- 21. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

Potassium 1,2-Naphthoquinone-4-Sulphonate: A Multi-Faceted Mechanism of Action

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Potassium 1,2-naphthoquinone-4-sulphonate (NQS), a water-soluble naphthoquinone derivative, has garnered significant scientific interest due to its diverse biological activities. Historically known as Folin's reagent for its ability to react with amino acids, its utility extends far beyond analytical chemistry.[1] This guide provides a comprehensive technical overview of the core mechanisms through which NQS exerts its biological effects. We will delve into its capacity for redox cycling and subsequent generation of reactive oxygen species (ROS), its targeted inhibition of key metabolic enzymes, and the downstream cellular consequences, including the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of NQS's molecular interactions and its potential as a pharmacological agent or research tool.

Core Mechanisms of Action

The biological activity of this compound is not governed by a single mode of action but rather by a convergence of interconnected biochemical processes. The primary mechanisms can be categorized into three main areas: redox cycling, direct enzyme inhibition, and covalent modification of biomolecules.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

A hallmark of many naphthoquinones is their ability to participate in redox cycling, a process that catalytically generates ROS.[2][3] This is a central pillar of NQS's mechanism. The cycle begins with the enzymatic or chemical reduction of the NQS quinone structure to a semiquinone radical. This highly reactive intermediate then readily donates an electron to molecular oxygen (O₂) to form the superoxide radical (O₂•⁻), while regenerating the parent NQS molecule. This futile cycle can repeat, leading to a significant accumulation of superoxide.

The superoxide anion is a primary ROS, which can be further converted into other more potent ROS, such as hydrogen peroxide (H₂O₂) by the action of superoxide dismutase (SOD), and the highly reactive hydroxyl radical (•OH) via the Haber-Weiss and Fenton reactions.[4] Some quinones may also undergo a "hydrolytic autoxidation" process under physiological conditions, further stimulating hydroxyl radical formation and inducing oxidative stress.[5] The continuous production of these species overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress.[6]

Figure 1: Redox cycling of NQS leading to ROS generation and oxidative stress.

Enzyme Inhibition: Targeting the Pentose Phosphate Pathway

Beyond its non-specific oxidative effects, NQS has been identified as a specific inhibitor of 6-phosphogluconate dehydrogenase (6PGDH).[7] This enzyme is a critical component of the pentose phosphate pathway (PPP), a metabolic pathway essential for generating NADPH and the precursors for nucleotide biosynthesis.

The inhibition of 6PGDH by NQS disrupts these vital cellular functions. A reduction in NADPH levels is particularly detrimental, as NADPH is the primary reducing equivalent used by antioxidant systems, such as the glutathione reductase/peroxidase system, to neutralize ROS.[8] Therefore, by inhibiting 6PGDH, NQS not only promotes ROS production via redox cycling but also simultaneously cripples the cell's ability to defend against the resulting oxidative stress, creating a potent synergistic effect.

| Target Enzyme | Compound | IC₅₀ Value | Significance |

| 6-phosphogluconate dehydrogenase (6PGDH) | This compound | 53 µM[7] | Inhibition of NADPH production, compromising antioxidant defenses. |

Table 1: Inhibitory activity of NQS against a key metabolic enzyme.

Covalent Modification of Biomolecules

NQS is a reactive electrophile. The quinone structure is susceptible to nucleophilic attack, particularly from sulfhydryl (thiol) groups in cysteine residues and amino groups in lysine residues within proteins.[2][3] This reactivity, which is the basis for its use as Folin's reagent to detect amines, allows NQS to form covalent adducts with cellular proteins.[1]

This covalent modification can lead to:

-

Enzyme Inactivation: Direct alteration of an enzyme's active site or allosteric sites.

-

Disruption of Protein Structure and Function: Modification of key residues can lead to misfolding and loss of function.

-

Depletion of Glutathione (GSH): NQS can directly react with the cellular antioxidant glutathione, depleting the cell's primary defense against electrophilic and oxidative stress.[9]

Cellular Consequences and Signaling Pathways

The biochemical actions of NQS converge to trigger distinct cellular responses, most notably the induction of programmed cell death, or apoptosis.

Induction of Apoptosis

The accumulation of ROS and widespread macromolecular damage serve as potent signals for the initiation of apoptosis. Naphthoquinone analogues have been shown to be effective inducers of apoptosis in various cancer cell lines.[10][11] The process is often mediated by the activation of stress-responsive signaling cascades.[12]

Key apoptotic events triggered by naphthoquinones include:

-

MAPK Pathway Activation: The ROS generated by NQS can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38.[12] Activation of these pathways is strongly associated with pro-apoptotic signaling.

-

Regulation of Bcl-2 Family Proteins: NQS can modulate the expression and activity of the Bcl-2 family of proteins, which are central regulators of apoptosis. This often involves the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-xL.[10]

-

Caspase Activation: The signaling cascade ultimately converges on the activation of caspases, the executioner enzymes of apoptosis, which cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, such as DNA fragmentation.[10][11]

Figure 2: Simplified signaling pathway for NQS-induced apoptosis.

Experimental Validation Protocols

To investigate the mechanisms described, a series of well-established experimental protocols can be employed. The following provides a logical workflow and step-by-step methodologies for key assays.

Workflow for Mechanistic Investigation

Figure 3: Experimental workflow to validate the mechanism of action of NQS.

Protocol: In Vitro Assay for ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping it as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Cell Culture: Plate cells (e.g., HL-60 or MCF-7) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Loading: Remove the culture medium and wash cells once with warm phosphate-buffered saline (PBS).

-

Probe Incubation: Add 100 µL of 10 µM DCFH-DA in PBS to each well. Incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

-

Treatment: Add 100 µL of culture medium containing various concentrations of NQS (e.g., 0-100 µM). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at time 0 and at regular intervals (e.g., every 15 minutes) for 2 hours.

-

Analysis: Calculate the rate of increase in fluorescence for each condition. An increased rate in NQS-treated cells compared to the control indicates ROS production.[8]

Protocol: 6PGDH Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of 6PGDH by monitoring the rate of reduction of NADP⁺ to NADPH, which absorbs light at 340 nm.

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare stock solutions of the substrate (6-phospho-D-gluconate), cofactor (NADP⁺), and purified 6PGDH enzyme.

-

Reaction Mixture: In a 96-well UV-transparent plate, prepare the reaction mixture containing assay buffer, 6-phospho-D-gluconate, and NADP⁺.

-

Inhibitor Addition: Add various concentrations of NQS to the wells. Include a positive control (known inhibitor, if available) and a no-inhibitor control.

-

Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the 6PGDH enzyme to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic measurements. Record the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Analysis: Calculate the initial reaction velocity (V₀) for each NQS concentration from the linear portion of the absorbance vs. time plot. Plot the percentage of inhibition against the logarithm of the NQS concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

Protocol: Detection of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells in a 6-well plate with desired concentrations of NQS for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Summary and Future Perspectives

The mechanism of action of this compound is a compelling example of multi-pronged biochemical assault. It simultaneously generates a potent oxidative burst through redox cycling while systematically dismantling the cell's primary antioxidant defenses by inhibiting 6PGDH. This dual-action mechanism culminates in overwhelming cellular stress, activating pro-apoptotic signaling pathways and leading to programmed cell death.

This detailed understanding opens avenues for rational drug design and therapeutic application. The inherent cytotoxicity, driven by ROS production, makes NQS and its derivatives interesting candidates for anticancer therapy, particularly for tumors with compromised antioxidant capacities.[12][13] Further research should focus on optimizing its selectivity for cancer cells, potentially through targeted delivery systems, and exploring synergistic combinations with other therapeutic agents that could exploit the metabolic vulnerabilities induced by NQS.

References

- Ruda GF, et al. (2010). Virtual fragment screening for novel inhibitors of 6-phosphogluconate dehydrogenase. Bioorg Med Chem, 18(14):5056-62.

- CymitQuimica. (n.d.). 1,2-Naphthoquinone-4-sulfonic acid potassium salt. CymitQuimica.

-

Munday, R. (1985). The hydrolytic autoxidation of 1,4-naphthoquinone-2-potassium sulphonate: implications for 1,4-naphthoquinone-2-potassium sulphonate-induced oxidative stress in the red blood cell. Chem Biol Interact, 56(1):55-71. [Link]

-

da Silva, F. de C., et al. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Beilstein J. Org. Chem., 18, 53–69. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2020). Alkaline Naphthoquinone-Based Redox Flow Batteries with a Crosslinked Sulfonated Polyphenylsulfone Membrane. Request PDF. [Link]

-

Leto, T. L., et al. (2009). Targeting and regulation of reactive oxygen species generation by Nox family NADPH oxidases. Antioxid Redox Signal, 11(10):2607-19. [Link]

-

Ribeiro, R. C. B., et al. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. ResearchGate. [Link]

-

Ralser, M., et al. (2015). The Impact of Non-Enzymatic Reactions and Enzyme Promiscuity on Cellular Metabolism during (Oxidative) Stress Conditions. PMC - PubMed Central. [Link]

-

Arciola, C. R., et al. (2017). Generation and Role of Reactive Oxygen and Nitrogen Species Induced by Plasma, Lasers, Chemical Agents, and Other Systems in Dentistry. NIH. [Link]

-

Klobučar, M., et al. (2018). 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling. Antioxidants, 7(5), 63. [Link]

-

ResearchGate. (n.d.). Generation of Nitric oxide (NO) and Reactive oxygen species (ROS). Download Scientific Diagram. [Link]

-

Lee, J., et al. (2020). Alkaline Aqueous Organic Redox Flow Batteries of High Energy and Power Densities using Mixed Naphthoquinone Derivatives. Request PDF. [Link]

-

Park, C., et al. (2005). Effects of a naphthoquinone analog on tumor growth and apoptosis induction. Arch Pharm Res, 28(10):1157-62. [Link]

-

Li, Q., et al. (2022). Key role of reactive oxygen species-scavenging system in nitric oxide and hydrogen sulfide crosstalk-evoked thermotolerance in maize seedlings. Frontiers in Plant Science. [Link]

-

Al-Hujaily, E. M., et al. (2021). Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity. PMC - NIH. [Link]

-

de Menezes, L. R., et al. (2021). A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways. Chem Biol Interact, 343:109444. [Link]

-

Zou, Z., et al. (2024). Naphthoquinone-derived ZSW-4B induces apoptosis in triple-negative breast cancer via AMPK signalling activation. Sci Rep, 14(1):28559. [Link]

-

Shchekotikhin, A. E., et al. (2021). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. Molecules, 26(11), 3292. [Link]

-

Chel-Guerrero, L., et al. (2019). The diverse mechanisms and anticancer potential of naphthoquinones. PMC - NIH. [Link]

-

de Oliveira, M. R. (2018). Molecular mechanism and health effects of 1,2-Naphtoquinone. PMC - NIH. [Link]

-

van Eunen, K., et al. (2012). Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. FEBS J, 279(22):4195-209. [Link]

-

da Silva, F. de C., et al. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Beilstein Journals. [Link]

Sources

- 1. 1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt|Beta-NQS Reagent [benchchem.com]

- 2. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation and Role of Reactive Oxygen and Nitrogen Species Induced by Plasma, Lasers, Chemical Agents, and Other Systems in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The hydrolytic autoxidation of 1,4-naphthoquinone-2-potassium sulphonate: implications for 1,4-naphthoquinone-2-potassium sulphonate-induced oxidative stress in the red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Impact of Non-Enzymatic Reactions and Enzyme Promiscuity on Cellular Metabolism during (Oxidative) Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of a naphthoquinone analog on tumor growth and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

"solubility of Potassium 1,2-naphthoquinone-4-sulphonate in different solvents"

An In-depth Technical Guide to the Solubility of Potassium 1,2-Naphthoquinone-4-sulphonate

This guide provides a comprehensive technical overview of the solubility of Potassium 1,2-naphthoquinone-4-sulfonate (CAS No. 5908-27-0). Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with available data and practical methodologies to facilitate the effective use of this compound in laboratory and industrial settings.

Introduction: The Significance of a Reagent's Solubility

Potassium 1,2-naphthoquinone-4-sulfonate is an organic salt widely recognized for its application as a chromogenic reagent.[1][2] It is a key component, often referred to as Folin's reagent, in colorimetric assays designed to quantify primary and secondary amines, and most notably, amino acids.[2][3][4] The efficacy of these analytical methods is fundamentally dependent on the reagent's ability to dissolve in the chosen solvent system to react with the target analyte.[4] Understanding the solubility profile of this compound is therefore not merely a matter of physical characterization but a prerequisite for developing robust, reproducible, and sensitive assays.

This guide delves into the molecular characteristics that govern its solubility, presents a summary of its behavior in various solvents, and provides a validated experimental protocol for determining its solubility in novel solvent systems.

Compound Identification:

-

IUPAC Name: potassium 3,4-dioxonaphthalene-1-sulfonate[5]

-

Molecular Formula: C₁₀H₅KO₅S[5]

-

Molecular Weight: 276.31 g/mol [5]

Part 1: Molecular Structure and Its Influence on Solubility

The solubility of Potassium 1,2-naphthoquinone-4-sulfonate is a direct consequence of its distinct molecular architecture, which features both a large, nonpolar organic framework and a highly polar, ionic functional group. This duality is the primary determinant of its interaction with different solvents.

-

Hydrophobic Core: The foundation of the molecule is the naphthoquinone ring system. This fused, polycyclic aromatic structure is rich in carbon and hydrogen, making it inherently nonpolar and hydrophobic. This part of the molecule favors interactions with nonpolar solvents through van der Waals forces.

-

Hydrophilic Group: Counterbalancing the hydrophobic core is the potassium sulfonate group (-SO₃⁻ K⁺). This group is ionic, dissociating in polar solvents to form a potassium cation (K⁺) and a sulfonate anion (-SO₃⁻). This ionic character allows for strong ion-dipole interactions with polar solvent molecules, such as water, making this portion of the molecule distinctly hydrophilic.

The principle of "like dissolves like" dictates that the overall solubility in a given solvent is a balance between these two opposing characteristics. Solvents that can effectively solvate both the ionic head and, to some extent, the aromatic body will be the most effective.

Caption: Diagram 1: Structure of Potassium 1,2-naphthoquinone-4-sulfonate.

Part 2: Solubility Profile

Comprehensive quantitative solubility data for the potassium salt is not widely published. However, extensive data exists for the sodium salt, Sodium 1,2-naphthoquinone-4-sulfonate (CAS 521-24-4).[3][6][7] Given the similar nature of sodium and potassium as alkali metal counter-ions, the solubility behavior of the potassium salt is expected to be nearly identical. The following table summarizes the known solubility characteristics, primarily derived from the sodium analog.

| Solvent | Solvent Type | Solubility | Reference(s) |

| Water | Polar Protic | Soluble (33.3 g/L at 20°C) | [6][8] |

| Acetone | Polar Aprotic | Moderately Soluble / Soluble | [3][6][7] |

| Ethanol / Alcohol | Polar Protic | Slightly Soluble | [3][7] |

| Diethyl Ether | Nonpolar | Insoluble | [6] |

| Benzene | Nonpolar | Insoluble | [6] |

| Chloroform | Nonpolar | Insoluble | [3][6][7] |

| Petroleum Ether | Nonpolar | Insoluble | [6] |

| Carbon Disulfide | Nonpolar | Insoluble | [6] |

Interpretation of Data:

-

High Water Solubility: The dominant factor is the ionic sulfonate group. Water, a highly polar protic solvent, effectively solvates the K⁺ and -SO₃⁻ ions through strong ion-dipole interactions, overcoming the insolubility of the naphthoquinone core.

-

Insolubility in Nonpolar Solvents: Solvents like benzene and ethers lack the polarity to stabilize the dissociated ions. The energy required to break the crystal lattice of the salt is not compensated by solvation energy, leading to insolubility.[6]

-

Intermediate Solubility: Polar aprotic solvents like acetone and slightly polar protic solvents like ethanol represent a middle ground. They possess a dipole moment sufficient to provide some solvation for the ionic group, but their organic character also interacts favorably with the aromatic rings, resulting in slight to moderate solubility.[3]

Caption: Diagram 2: Ion-dipole interactions during solvation in water.

Part 3: Experimental Protocol for Quantitative Solubility Determination

To ensure scientific rigor, the solubility of a compound in a specific solvent system should be determined empirically. The following protocol describes the equilibrium solubility method, a reliable technique for organic salts.[9][10]

Objective: To determine the equilibrium concentration (solubility) of Potassium 1,2-naphthoquinone-4-sulfonate in a given solvent at a specified temperature.

Pillar of Trustworthiness: This protocol is a self-validating system. By ensuring excess solid is present and equilibrium is reached, the resulting concentration of the supernatant is, by definition, the solubility under those conditions.

Methodology:

-

Materials & Equipment:

-

Potassium 1,2-naphthoquinone-4-sulfonate (solid)

-

Solvent of interest

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

-

-

Step-by-Step Procedure:

-

Preparation of Slurry: Add an excess amount of the solid salt to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the solvent to the vial.

-

Equilibration: Seal the vial and place it in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can confirm the minimum time required.[10]

-

Phase Separation: Once equilibrated, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particulates. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

-

Calculation:

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility.

-

Solubility (g/L) = Concentration of Saturated Solution (g/L)

-

Caption: Diagram 3: Workflow for equilibrium solubility determination.

Conclusion

Potassium 1,2-naphthoquinone-4-sulfonate exhibits a classic amphipathic solubility profile governed by its ionic sulfonate group and nonpolar naphthoquinone core. It is highly soluble in water, sparingly soluble in polar organic solvents like alcohols, and effectively insoluble in nonpolar organic solvents.[3][6] This well-defined behavior is critical for its application in aqueous-based biochemical assays. For applications requiring different solvent systems, the experimental protocol provided herein offers a robust framework for accurate and reliable solubility determination.

References

-

Avdeef, A., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Available at: [Link]

-

University Course Document. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Elbashir, A. A., et al. (2019). Utilization of 1,2-Naphthoquine-4-Sulfonate (NQS) for Development and Validation of Stability indicating HPLC method... ResearchGate. Available at: [Link]

-

da Silva, F. C., et al. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Available at: [Link]

-

Fisher Scientific. (n.d.). 1,2-Naphthoquinone-4-sulfonic acid sodium salt, 98% 10 g. Available at: [Link]

-

ResearchGate. (n.d.). Spectrophotometric determination of dapsone in pharmaceutical products using sodium 1,2-naphthoquinone-4-sulfonic as the chromogenic reagent. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. fishersci.at [fishersci.at]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H5KO5S | CID 23663536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 521-24-4 CAS MSDS (1,2-NAPHTHOQUINONE-4-SULFONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1,2-Naphthoquinone-4-sulfonic acid sodium salt, 98% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stability of Potassium 1,2-Naphthoquinone-4-Sulphonate

Introduction: The Significance of Potassium 1,2-Naphthoquinone-4-Sulphonate in Research and Development

This compound, often referred to by its legacy name as Folin's reagent, is a vital tool in the arsenal of researchers, particularly in the fields of analytical chemistry and drug development.[1] Its primary utility lies in its role as a chromogenic derivatizing agent for the spectrophotometric quantification of primary and secondary amines, as well as amino acids.[2][3] The reaction between the electron-deficient naphthoquinone ring and nucleophilic amino groups results in the formation of intensely colored products, enabling sensitive detection and quantification.[4] This reactivity, however, underscores the inherent stability challenges of the molecule. For professionals in drug development, where the purity and stability of reagents are paramount for assay validation and regulatory compliance, a thorough understanding of the stability profile of this compound under various conditions is not merely academic—it is a prerequisite for reliable and reproducible results.

This technical guide provides a comprehensive examination of the stability of this compound. Moving beyond a simple recitation of facts, this document delves into the chemical principles governing its degradation, offers insights into experimental design for stability assessment, and provides detailed protocols for researchers to validate its integrity within their specific applications.

Chapter 1: Fundamental Physicochemical Properties and Intrinsic Stability

This compound is a dark orange crystalline powder. Its aqueous solubility is enhanced by the presence of the sulfonate group, making it suitable for use in biological buffers and aqueous analytical systems.[3] While generally stable when stored in a cool, dark, and dry environment, its stability is compromised by several factors, most notably pH, light, and the presence of nucleophiles, oxidizing agents, and reducing agents.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅KO₅S | [6] |

| Molecular Weight | 276.31 g/mol | [6] |

| Appearance | Dark orange crystalline powder | [5] |

| Melting Point | 289 °C (with decomposition) | [5] |

| Solubility | Soluble in water and acetone; slightly soluble in ethanol; insoluble in chloroform. | [5] |

The core of its reactivity and instability lies in the electrophilic nature of the 1,2-naphthoquinone ring system. The two carbonyl groups withdraw electron density from the aromatic ring, making the carbon atoms, particularly at the C-4 position, susceptible to nucleophilic attack.

Chapter 2: Impact of pH on the Stability and Integrity of this compound

The pH of the solution is arguably the most critical factor influencing the stability of this compound. The molecule's reactivity and degradation pathways are markedly different in acidic, neutral, and alkaline media.

Alkaline Conditions: The Realm of Nucleophilic Reactivity

In alkaline environments, the stability of this compound is significantly reduced, primarily due to two phenomena: direct reaction with hydroxide ions and, more importantly, enhanced reactivity with other nucleophiles.

-

Reaction with Nucleophiles: The primary application of this reagent involves its reaction with primary and secondary amines in a basic medium.[7] The alkaline conditions deprotonate the amino group, increasing its nucleophilicity and facilitating the substitution of the sulfonate group at the C-4 position.[4] This reaction, while desired for derivatization, represents a significant instability when the reagent is in contact with amine-containing buffers or samples for extended periods. It is plausible that under basic aqueous conditions, the compound may undergo hydroxylation and tautomerization.[8]

-

Degradation via Hydroxide Attack: In the absence of other nucleophiles, the hydroxide ion itself can act as a nucleophile, leading to the degradation of the naphthoquinone ring.

Acidic Conditions: Tautomeric Shifts and Potential for Hydrolysis

Under extremely acidic conditions, the stability of the 1,2-naphthoquinone system can be influenced by tautomeric equilibria. While the 4-arylamino-1,2-naphthoquinone form is prevalent in weakly acidic to alkaline solutions, extreme acidity can favor the formation of the 2-hydroxy-1,4-naphthoquinone-4-arylimine tautomer.[9][10] Although this is described for the amine-substituted product, it highlights the potential for structural changes of the parent compound under harsh acidic conditions.

Furthermore, while aryl sulfonates are generally stable to hydrolysis, extreme acidic conditions coupled with elevated temperatures could potentially lead to the hydrolysis of the sulfonate group, though this is less common than degradation pathways involving the quinone ring.

Experimental Protocol: pH-Dependent Stability Assessment

To quantitatively assess the impact of pH, a forced degradation study is essential. This protocol outlines a systematic approach to evaluating the hydrolytic stability of this compound.

Objective: To determine the rate and extent of degradation of this compound across a range of pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12) using standard buffer systems (e.g., HCl/KCl for acidic, phosphate for neutral, and borate for alkaline).

-

Sample Preparation: Prepare a stock solution of this compound in deionized water.

-

Incubation: Add a known volume of the stock solution to each buffer to a final concentration suitable for spectrophotometric or chromatographic analysis. Incubate the solutions at a controlled temperature (e.g., 50 °C to accelerate degradation).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

-

Analysis: Analyze the samples using a stability-indicating HPLC-UV method. The disappearance of the parent peak and the appearance of degradation products should be monitored. A UV-Vis spectrophotometer can also be used to observe changes in the absorption spectrum over time.

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH. From this data, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH. A plot of log(k) versus pH will yield the pH-rate profile.

Figure 2: Workflow for photostability testing.

Chapter 4: Thermal Stability and Degradation

While solid this compound has a high melting point with decomposition, its stability in solution at elevated temperatures is a concern.

Thermally Induced Degradation

Thermal stress can provide the activation energy for various degradation reactions. For aryl sulfonates, thermal decomposition can occur, although typically at high temperatures. [11]For the naphthoquinone moiety, elevated temperatures can accelerate reactions with other components in a solution, such as buffer species or trace impurities.

Experimental Protocol: Thermal Stability Assessment

This protocol outlines a method for evaluating the thermal stability of this compound in solution.

Objective: To determine the effect of elevated temperature on the degradation of the compound.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a relevant solvent or buffer.

-

Incubation: Place the solutions in a temperature-controlled oven at various elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C).

-

Time-Point Analysis: At regular intervals, remove aliquots and analyze them using a stability-indicating HPLC-UV method.

-

Data Analysis: Determine the degradation rate at each temperature. This data can be used to construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy of the degradation reaction and to predict the shelf-life at lower temperatures.

Chapter 5: Oxidative and Reductive Stability

The quinone structure of this compound makes it susceptible to both oxidation and reduction.

Oxidative Degradation

The compound is incompatible with strong oxidizing agents. [5]Oxidative stress, for instance from hydrogen peroxide, can lead to the cleavage of the aromatic ring and the formation of smaller, more highly oxidized products. Naphthoquinones can participate in redox cycling, which generates reactive oxygen species, leading to oxidative damage. [2]

Reductive Degradation

Reducing agents can reduce the quinone moiety to a hydroquinone. [2]While this is a reversible process for many quinones, the resulting hydroquinone may be more susceptible to oxidation or other degradation pathways.

Experimental Protocol: Oxidative and Reductive Stability Testing

Objective: To assess the stability of the compound in the presence of an oxidizing and a reducing agent.

Methodology:

-

Oxidative Stress:

-

Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Incubate at room temperature and monitor the degradation over time using HPLC-UV.

-

-

Reductive Stress:

-

Treat a solution of the compound with a suitable reducing agent (e.g., sodium bisulfite).

-

Monitor the reaction by HPLC-UV, observing the disappearance of the parent compound and the potential formation of the corresponding hydroquinone.

-

Chapter 6: Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. [12]The development of such a method involves:

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is typically suitable. The mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, must be optimized to achieve good separation between the parent compound and all potential degradation products.

-

Forced Degradation Studies: The compound is subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, light) to generate the degradation products. The analytical method is then developed to ensure that all these degradation products are well-resolved from the parent peak and from each other.

-

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Framework for Ensuring the Integrity of a Critical Reagent

The stability of this compound is a multifaceted issue, with pH, light, temperature, and the presence of other reactive species all playing a significant role. While this guide provides a comprehensive overview of the known and anticipated stability characteristics of this important reagent, it is crucial for researchers to perform their own stability assessments within the context of their specific applications and formulations. The experimental protocols detailed herein provide a robust framework for conducting such studies, ensuring the generation of reliable data that will ultimately contribute to the quality and reproducibility of their scientific endeavors. By understanding the chemical principles that govern its stability and by employing rigorous analytical methodologies, scientists and drug development professionals can confidently utilize this compound, secure in the knowledge of its integrity and fitness for purpose.

References

- Elbashir, A. A., et al. (2012). 1,2-Naphthoquinone-4-Sulphonic Acid Sodium Salt (NQS) as an Analytical Reagent for the Determination of Pharmaceutical Amine by Spectrophotometry. Applied Spectroscopy Reviews, 47(3), 219-232.

- Klaus, V., et al. (2010). 1,4-Naphthoquinones as inducers of oxidative damage and stress signaling in HaCaT human keratinocytes. Archives of Biochemistry and Biophysics, 501(1), 125-134.

-

PubChem. (n.d.). 1,2-Naphthoquinone-4-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ribeiro, R. C. B., et al. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Beilstein Journal of Organic Chemistry, 18, 53–69. Available at: [Link]

-